molecular formula C7H7N3 B11923001 Imidazo[1,5-a]pyridin-1-amine

Imidazo[1,5-a]pyridin-1-amine

Cat. No.: B11923001
M. Wt: 133.15 g/mol
InChI Key: XJAJIUWYCSBPEP-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-1-amine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde under mild conditions . This method allows for the incorporation of diverse functionalities and chiral substituents.

Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-1-carboxylic acid, while reduction can produce this compound derivatives with various substituents .

Scientific Research Applications

Imidazo[1,5-a]pyridin-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C7H7N3/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H,8H2

InChI Key

XJAJIUWYCSBPEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=CN2C=C1)N

Origin of Product

United States

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